N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through a sulfonation reaction. The aromatic substituents can be added via Friedel-Crafts acylation or alkylation reactions. The final step often involves coupling the various fragments using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications[9][9].
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-18-11-13-22(14-12-18)29(2)34(31,32)25-23(20-8-4-3-5-9-20)17-33-24(25)26(30)28-16-19-7-6-10-21(27)15-19/h3-15,17H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPXFYRTLSUGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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